ent-9-Hydroxy-15-oxo-19-kauraic acid
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Overview
Description
ent-9-Hydroxy-15-oxo-19-kauraic acid: is a diterpenoid compound isolated from various plant species, including the Chinese herbal medicine Pteris semipinnata L. This compound has garnered significant attention due to its potential therapeutic properties, particularly its antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-9-Hydroxy-15-oxo-19-kauraic acid typically involves the extraction and purification from natural sources. The compound can be isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), followed by structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: advancements in biotechnological approaches, such as microbial fermentation and plant cell culture, may offer scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions: : ent-9-Hydroxy-15-oxo-19-kauraic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of additional ketone or carboxylic acid groups, while reduction may yield alcohol derivatives .
Scientific Research Applications
Chemistry: : In chemistry, ent-9-Hydroxy-15-oxo-19-kauraic acid is used as a model compound to study diterpenoid biosynthesis and to develop new synthetic methodologies .
Biology: : In biological research, this compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide .
Medicine: : The most significant application of this compound is in medicine, where it is studied for its antitumor properties. Research has shown that this compound can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and nasopharyngeal carcinoma .
Industry: : In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which ent-9-Hydroxy-15-oxo-19-kauraic acid exerts its effects involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathway. This inhibition leads to the stabilization of IkBα, reducing the nuclear translocation of p65 and subsequently decreasing the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax and Bak . This pathway ultimately results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to ent-9-Hydroxy-15-oxo-19-kauraic acid include other diterpenoids such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and ent-9,11α-dihydroxy-15-oxo-kaur-16-en-19-oic acid .
Uniqueness: : What sets this compound apart from its analogs is its specific structural configuration, which contributes to its unique biological activity. For instance, the presence of the hydroxyl group at the 9th position and the oxo group at the 15th position are crucial for its antitumor properties .
Biological Activity
Ent-9-hydroxy-15-oxo-19-kauraic acid, a diterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is a member of the kaurene family, characterized by its unique structural features that contribute to its biological effects. The compound is derived from plants such as Pteris semipinnata and Adenostemma lavenia, which are known for their traditional medicinal uses.
Chemical Structure:
- Molecular Formula: C20H28O3
- Molecular Weight: 316.44 g/mol
- IUPAC Name: Ent-9-hydroxy-15-oxo-kaur-16-en-19-oic acid
Antitumor Activity
Numerous studies have demonstrated the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death. For instance, it translocates Bax into mitochondria while down-regulating Bcl-2, thus promoting apoptosis in human malignant cells .
- Inhibition of NF-kB : By inhibiting the NF-kB signaling pathway, this compound reduces the expression of anti-apoptotic proteins, enhancing the susceptibility of cancer cells to apoptosis .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in cancer cells, further contributing to its antitumor efficacy .
Table 1: Antitumor Efficacy in Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10 | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 12 | NF-kB inhibition |
HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Anti-inflammatory Activity
This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Mechanisms of Action:
- Inhibition of Cytokine Production : The compound reduces the production of TNF-alpha and IL-6, key players in inflammation.
- Scavenging Free Radicals : It demonstrates antioxidant activity by scavenging free radicals, thereby reducing oxidative stress associated with inflammation.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors .
- Clinical Implications : Given its dual role in combating cancer and inflammation, there is potential for developing this compound into a therapeutic agent for conditions like cancer and chronic inflammatory diseases.
Properties
IUPAC Name |
10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZHTJBTBTQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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